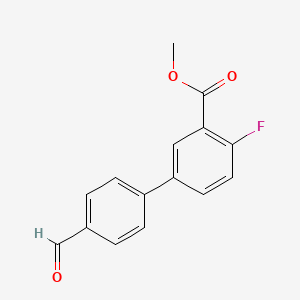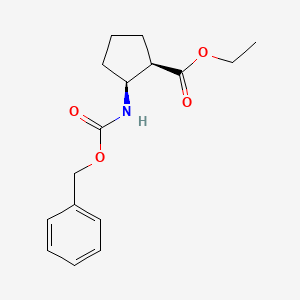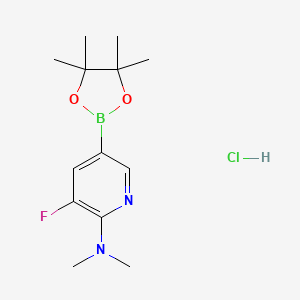
3-Methoxypropyl DL-N-cbz-phenylglycinamide
Vue d'ensemble
Description
3-Methoxypropyl DL-N-cbz-phenylglycinamide is a synthetic organic compound with the molecular formula C20H24N2O4. This compound is characterized by its unique structure, which includes a methoxypropyl group, a DL-N-cbz-phenylglycinamide moiety, and a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide typically involves multiple steps, starting with the preparation of DL-phenylglycinamide. The key steps include:
Activation of DL-phenylglycinamide: This involves the protection of the amino group using a carbobenzyloxy (Cbz) group to form DL-N-Cbz-phenylglycinamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and automated systems to ensure consistency and efficiency. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxypropyl DL-N-cbz-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenylglyoxylic acid derivatives.
Reduction: The carbobenzyloxy (Cbz) group can be reduced to remove the protecting group, yielding DL-phenylglycinamide.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used to remove the Cbz group.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Major Products Formed:
Oxidation: Phenylglyoxylic acid derivatives.
Reduction: DL-phenylglycinamide.
Substitution: Various alkyl or aryl-substituted derivatives of the compound.
Applications De Recherche Scientifique
3-Methoxypropyl DL-N-cbz-phenylglycinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Methoxypropyl DL-N-cbz-phenylglycinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
3-Methoxypropyl DL-N-cbz-phenylglycinamide is unique due to its specific structural features and functional groups. Similar compounds include:
DL-phenylglycinamide: Lacks the methoxypropyl and Cbz groups.
3-Methoxypropyl benzamide: Similar methoxypropyl group but different amide structure.
N-Cbz-phenylalanine: Similar Cbz group but different amino acid backbone.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
benzyl N-[2-(3-methoxypropylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-25-14-8-13-21-19(23)18(17-11-6-3-7-12-17)22-20(24)26-15-16-9-4-2-5-10-16/h2-7,9-12,18H,8,13-15H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVMBLYZCNPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-Methylcarbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B1431523.png)



![Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate](/img/structure/B1431529.png)
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1431533.png)




![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)
![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride](/img/structure/B1431542.png)
